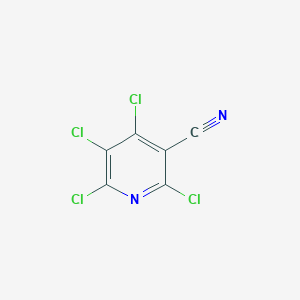

2,4,5,6-Tetrachloronicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrachloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLORIERFMJHASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352529 | |

| Record name | 2,4,5,6-tetrachloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17824-82-7 | |

| Record name | 2,4,5,6-tetrachloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-TETRACHLORONICOTINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 2,4,5,6 Tetrachloronicotinonitrile

Direct Halogenation Approaches

Direct halogenation represents a fundamental strategy for the introduction of chlorine atoms onto the pyridine (B92270) ring. This approach typically involves the reaction of a nicotinonitrile precursor with a chlorinating agent.

Chlorination of Nicotinonitrile and Related Precursors

The direct chlorination of nicotinonitrile to achieve perchlorination is a challenging process due to the deactivating effect of both the pyridine nitrogen and the nitrile group, which makes the aromatic ring electron-deficient and less susceptible to electrophilic substitution. High temperatures and potent chlorinating agents are generally required. A common precursor for such reactions is nicotinonitrile itself or partially chlorinated nicotinonitriles. The reaction often proceeds in a stepwise manner, with the substitution pattern being influenced by the reaction conditions and the inherent reactivity of the pyridine ring positions.

Catalytic and Non-Catalytic Strategies in Synthesis

Both catalytic and non-catalytic methods have been explored for the chlorination of pyridine derivatives. Non-catalytic methods often rely on the use of strong chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of phosphorus oxychloride (POCl₃) and chlorine gas at elevated temperatures. These harsh conditions can sometimes lead to side reactions and the formation of complex product mixtures.

Catalytic approaches aim to improve the efficiency and selectivity of the chlorination process. Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), can be employed to activate the chlorinating agent and facilitate the substitution reaction under milder conditions. The choice of catalyst is critical and can significantly influence the yield and isomeric distribution of the chlorinated products.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to achieving high yields and selectivity for 2,4,5,6-tetrachloronicotinonitrile. Key parameters that are typically fine-tuned include the choice of chlorinating agent, solvent, reaction temperature, and reaction time. The molar ratio of the reactants is also a critical factor. For instance, an excess of the chlorinating agent is often used to drive the reaction towards perchlorination.

The following table illustrates a hypothetical optimization study for the chlorination of a dichloronicotinonitrile precursor, showcasing the impact of various parameters on the reaction yield.

| Entry | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PCl₅ | None | None | 200 | 24 | 45 |

| 2 | POCl₃/Cl₂ | None | CCl₄ | 150 | 12 | 55 |

| 3 | PCl₅ | FeCl₃ | Dichlorobenzene | 180 | 18 | 70 |

| 4 | POCl₃/Cl₂ | FeCl₃ | Dichlorobenzene | 130 | 10 | 85 |

| 5 | SO₂Cl₂ | AlCl₃ | 1,2-Dichloroethane | 80 | 24 | 60 |

This is a representative table based on general principles of organic synthesis and does not reflect actual experimental data for this specific reaction.

Halogen Exchange Reactions for Nicotinonitrile Derivatives

Halogen exchange (Halex) reactions provide an alternative and often more controlled method for the synthesis of chlorinated aromatic compounds. This approach involves the substitution of other halogens, typically fluorine, with chlorine.

Conversion from Perfluorinated Analogs (Halex Reaction)

The Halex reaction is a nucleophilic aromatic substitution where a fluoride (B91410) ion acts as the leaving group, being displaced by a chloride ion. acsgcipr.org This process is particularly effective for electron-deficient aromatic systems, making perfluorinated nicotinonitrile a suitable substrate. The reaction is typically carried out using a chloride source, such as lithium chloride (LiCl) or a quaternary ammonium chloride, in a high-boiling polar apathetic solvent like dimethylformamide (DMF) or sulfolane. The driving force for the reaction is often the formation of a more stable metal fluoride salt.

The general scheme for a Halex reaction is as follows:

Ar-F + M-Cl → Ar-Cl + M-F

Where Ar represents the nicotinonitrile core and M is a metal or quaternary ammonium cation.

Regioselective Chlorine-Fluorine Exchange Studies

Achieving regioselectivity in Halex reactions on partially fluorinated nicotinonitrile derivatives is a significant area of study. The position of chlorine introduction is governed by the electronic and steric environment of the carbon-fluorine bonds. Generally, nucleophilic attack is favored at positions that are most activated by the electron-withdrawing groups on the ring. In the case of a fluorinated nicotinonitrile, the positions ortho and para to the nitrile group and the ring nitrogen are expected to be the most reactive.

By carefully controlling the reaction conditions, such as temperature, stoichiometry of the chloride source, and reaction time, it may be possible to selectively replace specific fluorine atoms, leading to the formation of partially chlorinated intermediates en route to the desired this compound.

Functional Group Transformations and Derivatization from this compound

The highly electrophilic nature of the pyridine ring in this compound, owing to the presence of four chlorine atoms and a nitrile group, makes it a versatile precursor for a variety of functional group transformations. Nucleophilic aromatic substitution (SNAr) is the predominant pathway for its derivatization, allowing for the selective replacement of chlorine atoms with a range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The reactivity of the chlorine atoms in this compound towards nucleophilic attack is influenced by their position on the pyridine ring. The chlorine atoms at the 2- and 6-positions are generally more susceptible to substitution due to the activating effect of the ring nitrogen. The specific regioselectivity of the substitution can be controlled by the choice of nucleophile, solvent, and reaction temperature.

Common nucleophiles employed in the SNAr reactions of polychlorinated pyridines include amines, alkoxides, and thiols. The substitution of a chlorine atom by a nucleophile proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion, which then expels the chloride ion to yield the substituted product. The rate of these reactions is significantly enhanced by the electron-withdrawing nature of the remaining chlorine atoms and the nitrile group.

Synthesis of Aminated Nicotinonitrile Derivatives (e.g., with Hydrazine, Butylamine)

The reaction of this compound with various amines leads to the formation of a diverse array of aminated nicotinonitrile derivatives. These reactions are typically carried out in a suitable solvent at elevated temperatures.

Similarly, the reaction with primary amines such as butylamine is expected to proceed via nucleophilic substitution to yield the corresponding N-butylamino-trichloronicotinonitrile. The regioselectivity of this reaction would likely favor substitution at the 2- or 6-position. The reaction conditions, including solvent and temperature, would need to be optimized to achieve high selectivity and yield.

A patented method for a related compound, 3,4,5,6-tetrachloropyridine-2-carbonitrile, describes its ammonolysis to produce 4-amino-3,5,6-trichloropyridine-2-carbonitrile. google.com This process, carried out with ammonia (B1221849) in an organic solvent in the presence of a catalyst, achieves yields of 70-80%. google.com This demonstrates the feasibility of amination reactions on the tetrachlorinated pyridine ring.

Below is an interactive data table summarizing the expected products from the reaction of this compound with selected amine nucleophiles.

| Nucleophile | Expected Product |

| Hydrazine | Hydrazinyl-trichloronicotinonitrile |

| Butylamine | N-Butylamino-trichloronicotinonitrile |

| Ammonia | Amino-trichloronicotinonitrile |

Formation of Other Substituted Chloro-Cyano-Pyridines

Beyond amination, this compound can be functionalized with a variety of other nucleophiles to generate a broad spectrum of substituted chloro-cyano-pyridines. These reactions further highlight the utility of this compound as a versatile building block in organic synthesis.

The substitution of chlorine atoms can be achieved with:

Alkoxides: Reaction with sodium or potassium alkoxides in the corresponding alcohol or an aprotic solvent like DMF or DMSO can introduce alkoxy groups onto the pyridine ring.

Thiols: Thiolates, generated from thiols and a base, readily displace the chloro substituents to form thioether derivatives.

The regiochemistry of these substitutions is again dependent on the reaction conditions and the nature of the nucleophile. The ability to selectively replace one or more chlorine atoms opens up pathways to a wide range of di-, tri-, and tetra-substituted nicotinonitrile derivatives with tailored electronic and steric properties.

Scale-Up Considerations and Process Chemistry Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration.

Process Safety: The synthesis of polychlorinated pyridines often involves hazardous reagents and reaction conditions. For instance, chlorination reactions can be highly exothermic and may generate corrosive byproducts like hydrogen chloride. The use of solvents such as pyridine requires careful handling due to its flammability and toxicity. carlroth.comlobachemie.com Large-scale operations necessitate robust reactor systems and stringent safety protocols to manage these risks, including measures for temperature control, pressure relief, and containment of toxic gases.

Waste Management: The production of chlorinated organic compounds typically generates significant amounts of chlorinated waste streams. Environmentally sound disposal or recycling of these byproducts is a critical aspect of sustainable industrial synthesis. The development of greener synthetic routes that minimize waste generation is an ongoing area of research.

Product Purification: Achieving high purity of the final product on a large scale can be challenging. The reaction mixture may contain unreacted starting materials, isomers, and over-chlorinated byproducts. Efficient and scalable purification techniques, such as distillation or crystallization, need to be developed and optimized.

While specific details on the industrial scale-up of this compound are not extensively documented in publicly available literature, the challenges are likely similar to those encountered in the production of other polychlorinated aromatic compounds, which are known intermediates in the agrochemical and pharmaceutical industries. nih.govgoogle.com

Chemical Reactivity and Mechanistic Investigations of 2,4,5,6 Tetrachloronicotinonitrile

Nucleophilic Reactivity of the Chlorinated Pyridine (B92270) Core

The pyridine ring of 2,4,5,6-tetrachloronicotinonitrile is exceptionally electron-deficient, making it highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of its use as an intermediate in the synthesis of more complex molecules. The substitution of the chlorine atoms can proceed via a bimolecular SNAr mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (a chloride ion), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.

Reaction with Oxygen-Based Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), are expected to react readily with this compound to displace one or more of the chlorine atoms, forming the corresponding ethers. These reactions typically proceed under basic conditions to generate the nucleophilic species. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can influence the degree of substitution. For instance, using a stoichiometric amount of the nucleophile at a controlled temperature would favor monosubstitution, while an excess of the nucleophile and higher temperatures could lead to di- or tri-substituted products.

Table 1: Expected Products from Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Expected Product (Monosubstitution) |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2,5,6-trichloro-4-methoxynicotinonitrile |

| Phenoxide | Sodium phenoxide (NaOPh) | 2,5,6-trichloro-4-phenoxynicotinonitrile |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2,5,6-trichloro-4-hydroxynicotinonitrile |

Reaction with Sulfur-Based Nucleophiles (e.g., Thiols, Thiolates)

Sulfur-based nucleophiles, particularly thiolates (RS⁻), are generally more potent nucleophiles than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. habitablefuture.org Consequently, they are expected to react with this compound under milder conditions or with greater efficiency to yield thioethers. The reactions of halopyridines with sulfur nucleophiles often result in high yields of the substituted products. cymitquimica.com The use of a base, such as sodium hydride or a tertiary amine, is common to deprotonate the corresponding thiol (RSH) to the more nucleophilic thiolate.

Table 2: Expected Products from Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Expected Product (Monosubstitution) |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2,5,6-trichloro-4-(phenylthio)nicotinonitrile |

| Alkylthiolate | Sodium ethanethiolate (NaSEt) | 2,5,6-trichloro-4-(ethylthio)nicotinonitrile |

Impact of Steric and Electronic Factors on Regioselectivity

The regioselectivity of nucleophilic substitution on the this compound ring is a critical aspect of its chemistry. The position of the incoming nucleophile is determined by a combination of electronic and steric effects.

Electronic Factors: The pyridine nitrogen and the cyano group are both strongly electron-withdrawing, which influences the electron density at the various carbon positions of the ring. The positions para (C4) and ortho (C2 and C6) to the ring nitrogen are the most electron-deficient and thus the most activated towards nucleophilic attack. The cyano group at the C3 position further withdraws electron density, enhancing the electrophilicity of the adjacent C2 and C4 positions. Theoretical studies on related polychlorinated heterocycles often show that the LUMO (Lowest Unoccupied Molecular Orbital) lobes are largest at these activated positions, indicating the most likely sites for nucleophilic attack. researchgate.net For many substituted pyridines, the C4 position is the most common site for substitution. sigmaaldrich.com

Steric Factors: Steric hindrance can also play a crucial role. The C2 and C6 positions are adjacent to the pyridine nitrogen, which can present some steric hindrance to bulky nucleophiles. The C4 and C5 positions are generally more sterically accessible. However, in this specific molecule, all substitutable positions are flanked by at least one other chlorine atom, creating a sterically crowded environment. The interplay between the activating electronic effects and the potentially inhibiting steric effects will determine the final product distribution. For many polychlorinated pyridines, substitution often occurs preferentially at the less sterically hindered yet electronically activated C4 position.

Table 3: Summary of Factors Influencing Regioselectivity

| Position | Electronic Activation (relative to Nitrogen) | Steric Hindrance | Predicted Reactivity |

| C-2 | High (ortho) | High (adjacent to N and C3-CN) | Favorable electronically, but may be sterically hindered. |

| C-4 | High (para) | Moderate | Highly probable site of attack. |

| C-5 | Low | Moderate | Less likely site of initial attack. |

| C-6 | High (ortho) | Moderate | Favorable electronically, potentially less hindered than C-2. |

Transformations Involving the Nitrile Group

The cyano group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis and Related Derivatizations to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid functional group under either acidic or basic conditions. This transformation proceeds via an amide intermediate. Given that 2-cyano-3,4,5,6-tetrachloropyridine is noted for its use in the preparation of the corresponding picolinic acid, this reaction is of practical importance. nih.gov The hydrolysis product is 3,4,5,6-tetrachloropyridine-2-carboxylic acid. sigmaaldrich.comambeed.comcymitquimica.com

Acid-catalyzed hydrolysis: Treatment with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in the presence of water and heat will protonate the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Reaction with a strong base, like sodium hydroxide, involves the initial attack of a hydroxide ion on the electrophilic nitrile carbon. This process initially forms the salt of the carboxylic acid, which must be neutralized in a subsequent acidic workup step to yield the free carboxylic acid.

Table 4: Reagents for the Hydrolysis of the Nitrile Group

| Reaction Type | Typical Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H₂SO₄ (aq), Δ | 3,4,5,6-Tetrachloropicolinamide | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid |

| Basic Hydrolysis | 1. NaOH (aq), Δ2. H₃O⁺ | 3,4,5,6-Tetrachloropicolinamide | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid |

Reduction of the Nitrile Functionality

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A variety of reducing agents can accomplish this transformation. The electron-withdrawing nature of the tetrachloropyridine ring is expected to facilitate this reduction compared to electron-rich aromatic nitriles.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. The conditions (pressure and temperature) can be adjusted to optimize the reaction.

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. The reaction typically involves an initial step with the hydride reagent in an anhydrous ether solvent, followed by an aqueous or acidic workup to protonate the resulting amine. Other reagents like diisobutylaluminium hydride (DIBAL-H) can also be used, sometimes allowing for reduction to an aldehyde under controlled conditions.

Table 5: Reagents for the Reduction of the Nitrile Group

| Reagent(s) | Solvent | Expected Product |

| 1. LiAlH₄ 2. H₂O | Diethyl ether or THF | (3,4,5,6-Tetrachloropyridin-2-yl)methanamine |

| H₂, Raney Ni | Ethanol or Methanol | (3,4,5,6-Tetrachloropyridin-2-yl)methanamine |

Halogen Atom Reactivity and Substitutions

The chemical behavior of this compound is dominated by the reactivity of its four chlorine substituents attached to the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring, along with the electron-withdrawing nitrile group (-CN) at the C3 position, significantly influences the susceptibility of the C-Cl bonds to nucleophilic attack. This electronic arrangement makes the carbon atoms at positions 2, 4, and 6 particularly electrophilic and thus prone to substitution reactions.

Sequential Displacement Studies

While specific sequential displacement studies on this compound are not extensively detailed in available literature, the reactivity patterns can be inferred from studies on other polychlorinated pyridines and related heterocyclic systems. rsc.org In polychlorinated heteroaromatic compounds, not all halogen atoms are equally reactive towards nucleophilic substitution. nih.govresearchgate.net The positions on the pyridine ring are activated towards nucleophilic attack in the order 4- > 2- > 6-. The chlorine atom at the C4 position is generally the most labile, followed by the C2 and C6 positions, due to the stabilizing effect of the ring nitrogen on the Meisenheimer intermediate formed during the substitution process. The chlorine at the C5 position is the least reactive as it lacks this activation.

Therefore, in sequential displacement reactions with nucleophiles (e.g., alkoxides, amines), it is predicted that the first substitution will occur at the C4 position. Subsequent substitutions would likely proceed at the C2 or C6 positions, with the final substitution of the C5 chlorine requiring the most forcing reaction conditions. The precise sequence and reactivity can be tuned by the nature of the nucleophile and the reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations. youtube.commdpi.com The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-chlorine bond of the tetrachloronicotinonitrile, forming a Pd(II) intermediate. libretexts.org

Transmetalation : In a Suzuki reaction, an organoboron compound (like a boronic acid) exchanges its organic group with the chlorine on the palladium complex. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

For this compound, the C-Cl bonds at the 4- and 6-positions are expected to be the most reactive in palladium-catalyzed couplings, analogous to the reactivity observed in nucleophilic substitutions. Studies on 2,4-dichloropyrimidines have shown that regioselective Suzuki coupling can be achieved, preferentially substituting the chlorine at the C4 position. mdpi.com By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the sequential coupling at different positions on the this compound ring, enabling the synthesis of complex substituted pyridine derivatives. bldpharm.comrsc.org Common byproducts in such reactions can include homo-coupling of the organoboron reagent or dehalogenation of the starting material. youtube.com

Interactive Table: General Suzuki-Miyaura Reaction Parameters This table represents typical conditions and not a specific experiment on this compound.

| Parameter | Description | Common Examples |

|---|---|---|

| Substrate | The organohalide | Aryl/heteroaryl chlorides, bromides, iodides, or triflates |

| Coupling Partner | The organometallic reagent | Arylboronic acids, boronic esters |

| Catalyst | Palladium(0) source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) |

| Base | Activates the organoboron species | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, THF, DMF, often with water |

Photochemical Transformation Pathways

The photochemical fate of chlorinated aromatic compounds is of significant environmental and chemical interest. Under ultraviolet (UV) irradiation, these molecules can undergo transformation through various pathways, primarily involving the cleavage of the carbon-chlorine bond.

Photodegradation Kinetics and Products in Various Media

Direct photolysis of this compound is expected upon absorption of UV light, leading to the homolytic cleavage of a C-Cl bond to form a pyridinyl radical and a chlorine radical. This initiation step can trigger a cascade of reactions. Studies on analogous compounds like 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) show that photolysis can proceed via multiple mechanisms, including photoreduction, photonucleophilic substitution, and photoionization. nih.gov

In aqueous media, the primary degradation pathway is often sequential reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms from the solvent or other hydrogen donors. Another common pathway is photonucleophilic substitution, where chlorine is replaced by a hydroxyl group (-OH) from water, leading to the formation of chlorinated hydroxynicotinonitriles. The photodegradation of the structurally similar pesticide chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile) was found to follow different kinetic orders depending on the wavelength monitored, suggesting complex parallel reactions. guidechem.com The presence of natural organic matter in water can inhibit direct photolysis due to light screening effects. nih.gov

Interactive Table: Potential Photodegradation Products Based on pathways observed for analogous chlorinated aromatic compounds.

| Product Class | Potential Byproducts of this compound | Formation Pathway |

|---|---|---|

| Reductive Dechlorination | Trichloronicotinonitriles, Dichloronicotinonitriles | C-Cl bond cleavage followed by hydrogen abstraction |

| Hydroxylation | Chlorinated hydroxynicotinonitriles | Photonucleophilic substitution of Cl by OH |

| Dimerization | Bipyridinyl species | Combination of two pyridinyl radicals |

Influence of Wavelength and Light Intensity on Decomposition

The decomposition of this compound is highly dependent on the wavelength of light. Significant degradation requires UV irradiation, typically below 300 nm, to provide sufficient energy to break the strong C-Cl bonds. Studies on DCNP demonstrated that its anionic form is more photoreactive due to a higher molar absorption coefficient and quantum yield under UV-254 irradiation. nih.gov The rate of degradation generally increases with light intensity, as a higher photon flux leads to a greater number of excited molecules and a faster rate of initial bond cleavage. The specific wavelengths absorbed by the molecule will dictate the efficiency of the photochemical process.

Thermal Decomposition Mechanisms and Byproduct Characterization

The thermal decomposition of highly chlorinated organic compounds can produce a range of hazardous byproducts. nih.gov While specific data for this compound is scarce, the decomposition pathways can be projected from studies on similar molecules like chlorpyrifos, which contains a trichloropyridine core. rsc.org

Under inert (pyrolysis) conditions, the initial step is the cleavage of the weakest bonds. For this compound, this would likely be the C-Cl bonds. This leads to progressive dechlorination, forming less-chlorinated nicotinonitriles. At very high temperatures (>650 °C), the pyridine ring itself can fragment. rsc.org This fragmentation can lead to the formation of highly toxic substances, including hydrogen cyanide (HCN) and cyanogen (B1215507) (C₂N₂), arising from the nitrile group and ring nitrogen. rsc.org

In the presence of oxygen (combustion), the reaction is more complex. Incomplete combustion can lead to the formation of phosgene (B1210022) (COCl₂) and nitrogen oxides (NOx). researchgate.net Furthermore, the thermal decomposition of chlorinated aromatic precursors under certain oxidative conditions is known to potentially form polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are highly persistent and toxic environmental pollutants.

Interactive Table: Potential Thermal Decomposition Byproducts Based on mechanisms for related chlorinated nitrogen-containing heterocycles.

| Condition | Product Class | Potential Byproducts |

|---|---|---|

| Pyrolysis (Inert) | Dechlorinated Pyridines | Trichloronicotinonitriles, Dichloronicotinonitriles, etc. |

| Pyrolysis (Inert) | Ring Fragmentation Products | Hydrogen Cyanide (HCN), Cyanogen (C₂N₂) |

| Oxidative (Combustion) | Oxides | Nitrogen Oxides (NOx), Phosgene (COCl₂) |

| Oxidative (Combustion) | Dioxin-like Compounds | Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) |

Biological Activity and Molecular Interaction Studies of 2,4,5,6 Tetrachloronicotinonitrile

Enzyme Modulation and Inhibition Mechanisms

There are no studies available that describe the modulation or inhibition of any enzyme systems by 2,4,5,6-Tetrachloronicotinonitrile.

Studies on Specific Enzyme Systems and Kinetic Analysis

No research detailing kinetic analysis or the effects of this compound on specific enzymes has been published.

Elucidation of Active Site Interactions

Without enzyme inhibition data, there is no information on the potential interactions between this compound and the active sites of any enzymes.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

There are no published SAR studies for derivatives of this compound.

Impact of Substituent Modifications on Biological Efficacy

No literature exists that explores how modifying the substituents of this compound would impact its biological efficacy.

Design Principles for Novel Bioactive Agents

There are no established design principles for developing novel bioactive agents based on the this compound scaffold.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

No studies have been found that investigate the interactions of this compound with proteins, nucleic acids, or other biological macromolecules.

Ligand Binding Studies and Binding Site Characterization

There is currently no publicly available research detailing ligand binding studies specifically for this compound. Consequently, information regarding its binding affinity to any biological target, characterization of its binding site, or the nature of its molecular interactions with proteins or other macromolecules remains unelucidated.

Conformational Changes Induced by Compound Binding

In the absence of ligand binding data, there are no studies describing any conformational changes that may be induced in biological targets upon binding of this compound. Understanding such changes is crucial for elucidating the mechanism of action of a compound, but this information is not available for the specified molecule.

Mechanisms of Antimicrobial, Antiviral, or Other Pharmacological Activities

While pyridine-containing compounds have been investigated for their antimicrobial and antiviral potential, specific data for this compound is not found in the reviewed literature. General information on related compounds suggests that the pyridine (B92270) nucleus can be a key pharmacophore, but direct evidence of this compound's efficacy and mode of action is missing.

Cellular Targets and Pathways of Action

Specific cellular targets and the molecular pathways affected by this compound have not been identified in the available scientific literature. Research on other chlorinated pyridines has implicated various cellular processes, but these findings cannot be directly extrapolated to the title compound without dedicated experimental validation.

Resistance Mechanisms in Microorganisms

Given the lack of established antimicrobial or antiviral activity for this compound, there is no information regarding the development of resistance mechanisms in microorganisms against this specific compound.

Investigation of Biological Activity Modulation

There are no available studies that investigate the modulation of the biological activity of this compound. Research into how its potential effects might be enhanced or inhibited by other molecules has not been publicly reported.

Environmental Fate, Transport, and Transformation Pathways of 2,4,5,6 Tetrachloronicotinonitrile

Degradation Kinetics and Mechanisms in Environmental Matrices

The structure of 2,4,5,6-Tetrachloronicotinonitrile, which includes a chlorinated pyridine (B92270) ring, suggests that it may undergo photolytic degradation in water. Studies on other chlorinated pyridines have demonstrated that photodegradation can occur, with the kinetics and byproducts of the reaction being highly dependent on the specific isomer and the surrounding environmental conditions. For instance, the photocatalytic degradation of 3-chloropyridine (B48278) has been found to follow zero-order kinetics, while the degradation of 2-chloropyridine (B119429) follows first-order kinetics. researchgate.net This degradation can proceed through hydroxylation and the opening of the pyridine ring, which may happen either before or after the cleavage of the chlorine atoms. researchgate.net Consequently, it is plausible that this compound is susceptible to degradation by sunlight in aqueous environments, though the specific rate and products of this reaction remain unknown.

The addition of halogen atoms, such as chlorine, to a pyridine ring is known to significantly impede microbial degradation. wikipedia.org Even less chlorinated pyridines, such as mono- and di-substituted ones, have been shown to be relatively resistant to microbial breakdown, with estimated times for complete degradation exceeding 30 days. wikipedia.org Given that this compound is a highly chlorinated molecule, it is expected to be very persistent and resistant to microbial degradation under both aerobic and anaerobic conditions. While some microorganisms are capable of breaking down aromatic nitriles, the high degree of chlorination on the pyridine ring would likely inhibit the necessary enzymatic reactions. nih.gov A general observation for persistent organic pollutants is that a higher degree of chlorination corresponds to greater resistance to biodegradation. nih.govindustrialmaintenanceproducts.net

Chlorinated pyridines are generally known for their stability against hydrolysis under typical environmental pH and temperature ranges. nih.gov The chemical breakdown by reaction with water is not considered a significant degradation pathway for this class of compounds. nih.gov It is therefore anticipated that this compound would be a hydrolytically stable compound, and its degradation through hydrolysis would be a very slow and likely insignificant process in the environment.

Environmental Transport and Distribution Mechanisms

The tendency of a chemical to attach to soil and sediment particles is a critical factor in determining its movement in the environment and is often described by the organic carbon-water (B12546825) partition coefficient (Koc). For a structurally similar compound, 2,3,5,6-tetrachloropyridine, the Koc value has been estimated to be high, suggesting low mobility in soil. nih.gov A high Koc value indicates a strong affinity for binding to the organic matter present in soil and sediments. chemsafetypro.com Due to its high level of chlorination and likely low solubility in water, this compound is expected to adsorb strongly to soil and sediment, which would in turn limit its transport.

The potential for a chemical to move downward through the soil profile and contaminate groundwater is related to its water solubility and its adsorption characteristics. mdpi.com Chemicals that have low water solubility and a high affinity for adsorbing to soil particles, as is anticipated for this compound, are generally considered to have a low potential for leaching. researchgate.net The strong binding to soil particles would significantly restrict its vertical movement with water, thereby reducing the immediate risk of groundwater contamination. nih.gov However, because of its expected persistence in the environment, even a slow rate of leaching over long periods could become a concern if the compound is applied to land repeatedly or in large amounts.

Due to the absence of specific experimental data for this compound, it is not possible to provide quantitative data tables on its environmental fate.

Information Scarcity Precludes Detailed Environmental Analysis of this compound

A comprehensive assessment of the environmental fate, transport, and transformation pathways of the chemical compound this compound cannot be provided at this time due to a significant lack of publicly available scientific literature and research data specific to this substance. Extensive searches for information pertaining to its environmental behavior have yielded no detailed studies on its volatilization, the formation of environmental metabolites, its potential for bioaccumulation and biotransformation in organisms, or the influence of environmental conditions on its degradation.

While general principles of environmental chemistry and toxicology can offer theoretical predictions about the behavior of chlorinated organic compounds, the explicit request for information focusing solely on this compound cannot be fulfilled with the required scientific accuracy and detail. The provided outline, including sections on volatilization, metabolites, bioaccumulation, and the impact of environmental factors, necessitates specific data that is not present in the accessible scientific domain.

Information on related but distinct compounds, such as other chlorinated pesticides and industrial chemicals, is available but is not applicable under the strict constraints of this request. Applying data from surrogate compounds would be scientifically unsound and would not represent the unique environmental profile of this compound.

Therefore, the creation of an authoritative and detailed article as outlined is not possible. Further research and publication of studies specifically investigating the environmental characteristics of this compound are required before a thorough analysis can be conducted.

Advanced Analytical Methodologies for Research and Monitoring of 2,4,5,6 Tetrachloronicotinonitrile

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of 2,4,5,6-tetrachloronicotinonitrile from complex mixtures. Both gas and liquid chromatography platforms offer distinct advantages for the analysis of this compound.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID, MS)

Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. bucksci.comscioninstruments.com Given the four chlorine atoms in the structure of this compound, GC-ECD offers excellent sensitivity, enabling the detection of trace levels of the compound. measurlabs.comthermofisher.com This makes it an ideal choice for environmental monitoring and residue analysis. youtube.com

Flame Ionization Detector (FID): While less sensitive to halogenated compounds than the ECD, the FID provides a robust and linear response for a wide range of organic compounds. It can be used for quantification when concentrations are sufficiently high.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of confidence in identification. epa.gov The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of four chlorine atoms, aiding in its unambiguous identification. nih.gov GC-MS is a powerful tool for both qualitative and quantitative analysis in complex matrices.

A typical GC method for the analysis of similar chlorinated compounds would utilize a capillary column with a non-polar or medium-polarity stationary phase.

Table 1: Illustrative GC Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature of 100-150°C, ramped to 280-300°C |

| Detector Temperature | ECD: 300-325°C; MS Transfer Line: 280-300°C |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Diode Array, MS)

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are less volatile or thermally labile.

UV and Diode Array Detection (DAD): this compound possesses a chromophore in its aromatic ring system, making it amenable to UV detection. shimadzu.com A diode array detector (DAD), also known as a photodiode array (PDA) detector, offers the advantage of acquiring the full UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. chromatographyonline.comresearchgate.netyoutube.com The UV spectrum can also help in distinguishing between isomers. nih.gov

Mass Spectrometry (MS): The coupling of HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. researchgate.net Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for the analysis of polar and semi-polar compounds. researchgate.net

Reversed-phase HPLC is the most common mode for separating non-polar to moderately polar compounds.

Table 2: Representative HPLC Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Value |

| Column | C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220, 254 nm) or DAD/PDA scan (200-400 nm) |

| Injection Volume | 5 - 20 µL |

Advanced Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices. The goal is to isolate and concentrate the analyte of interest while removing interfering substances. libretexts.org

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. For a compound like this compound, a reversed-phase sorbent (e.g., C18) would be suitable for extraction from aqueous matrices.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach for the extraction of a wide range of analytes from solid samples, such as soil and food products. mdpi.commdpi.com It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step and a dispersive SPE cleanup.

Derivatization: While this compound is amenable to direct GC analysis, derivatization can sometimes be employed to improve chromatographic performance or detector response. research-solution.comsigmaaldrich.comlibretexts.orgyoutube.com For instance, reduction of the nitrile group to an amine followed by acylation could enhance detectability with certain detectors. However, for a compound already possessing strong electrophilic properties, direct analysis by GC-ECD is often sufficient. researchgate.net For other chlorinated compounds, derivatization is a key step to enable their analysis. nih.govnih.gov

Two-Dimensional Chromatography (GCxGC, LCxLC) for Complex Mixtures

For the analysis of highly complex samples where co-elution of analytes is a problem, two-dimensional chromatography offers significantly enhanced resolving power.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): In GCxGC, two columns with different separation mechanisms are coupled in series. nih.govresearchgate.netdioxin20xx.org This technique provides a much higher peak capacity compared to conventional GC, allowing for the separation of target analytes from complex matrix interferences. chemistry-matters.com It is particularly useful for the analysis of persistent organic pollutants in environmental samples. uliege.be

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): Similar to GCxGC, LCxLC employs two different liquid chromatography columns to achieve enhanced separation of complex mixtures. This technique is valuable for the analysis of a wide range of compounds in challenging matrices.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H NMR: Due to the absence of protons on the pyridine (B92270) ring of this compound, a ¹H NMR spectrum would not show any signals corresponding to the core structure. Signals from any residual solvents or impurities would be observed.

¹³C NMR: The ¹³C NMR spectrum is highly informative for this compound. It is expected to show six distinct signals corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the nitrile group). The chemical shifts of these carbons are influenced by the electronegativity of the chlorine and nitrogen atoms and the anisotropic effect of the aromatic ring. ucl.ac.uk The chemical shifts for the chlorinated carbons would be in the downfield region typical for carbons attached to halogens. chemicalbook.com The carbon of the nitrile group would also have a characteristic chemical shift. researchgate.net Predicted NMR data can be a useful tool in the absence of experimental spectra. nih.gov The analysis of substituted heterocyclic structures by NMR provides valuable data for structural confirmation. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. wikipedia.org While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy observes the inelastic scattering of monochromatic light, which is dependent on the change in polarizability of a bond. wikipedia.orglibretexts.org Together, they provide a comprehensive vibrational fingerprint of a molecule, aiding in structural elucidation and functional group identification. wikipedia.orgmasterorganicchemistry.com

For this compound, the presence of various functional groups gives rise to a complex and informative vibrational spectrum. The nitrile (C≡N) stretching vibration is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the 2200-2300 cm⁻¹ region. The aromatic pyridine ring exhibits several characteristic vibrations. C-C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ range. C-H bonds are absent in the fully substituted ring of this compound, simplifying this region of the spectrum.

The carbon-chlorine (C-Cl) bonds also produce distinct vibrational modes, although these often fall in the lower frequency "fingerprint" region of the spectrum (below 1500 cm⁻¹), which can be complex due to the overlap of many different vibrations. libretexts.orgspecac.com

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies of this compound. nih.gov These calculated spectra can then be compared with experimental IR and Raman data to provide a more detailed assignment of the observed vibrational bands.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) | Stretching | 2200 - 2300 | IR, Raman |

| Aromatic Ring (C-C) | Stretching | 1400 - 1600 | IR, Raman |

| Carbon-Chlorine (C-Cl) | Stretching | < 800 | IR, Raman |

UV-Visible Spectroscopy for Electronic Transitions and Quantification

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orgmsu.edu The absorption of this radiation promotes electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO). libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation. shu.ac.uk

In this compound, the pyridine ring and the nitrile group constitute the primary chromophores. The π-systems of the aromatic ring give rise to π → π* transitions, which are typically intense and occur in the UV region. shu.ac.uk The presence of non-bonding electrons on the nitrogen atom of the pyridine ring and the nitrile group also allows for n → π* transitions, which are generally less intense than π → π* transitions. shu.ac.ukslideshare.net The four chlorine substituents can act as auxochromes, influencing the energy of these electronic transitions and potentially causing a shift in the λmax.

UV-Visible spectroscopy is also a valuable tool for the quantitative analysis of this compound. nih.govthermofisher.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution (A = εbc). shu.ac.uk By constructing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of this compound in an unknown sample can be determined. nih.govnih.gov This method is widely used for its simplicity, speed, and relatively low cost. nih.gov

Table 2: Typical Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 150 - 250 |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 700 |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 200 - 700 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). enovatia.comthermofisher.com This precision allows for the unambiguous determination of the elemental formula of a compound, as the measured accurate mass can be compared to the calculated exact masses of potential formulas. nih.govwaters.com For this compound (C₆Cl₄N₂), HRMS can readily distinguish its molecular ion from other ions that may have the same nominal mass but different elemental compositions. ual.es This capability is crucial for confirming the identity of the compound in complex matrices and for identifying unknown related substances. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, subjecting it to fragmentation, and then analyzing the resulting product ions. nih.gov The fragmentation patterns obtained are highly characteristic of the molecule's structure and can be used for definitive structural confirmation. nih.gov

For this compound, MS/MS analysis would involve isolating the molecular ion and inducing its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide information about the connectivity of the atoms within the molecule. mdpi.com For example, the loss of chlorine atoms, the nitrile group, or fragmentation of the pyridine ring would produce a unique "fingerprint" spectrum, confirming the structure of the parent molecule. miamioh.edu

Isotope Ratio Mass Spectrometry

Isotope ratio mass spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample. caltech.eduwikipedia.org It can provide information about the origin and synthetic pathway of a compound. caltech.edu For this compound, IRMS could be used to determine the isotopic ratios of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and chlorine (³⁷Cl/³⁵Cl). libretexts.orgoiv.int These ratios can vary depending on the starting materials and the specific chemical processes used in its synthesis. This information can be valuable for source tracking and for distinguishing between different batches of the compound. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgwikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, the precise positions of the atoms within the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions. libretexts.orgwikipedia.org

A single-crystal XRD study of this compound would reveal the exact geometry of the molecule in the solid state. aalto.fi This includes the planarity of the pyridine ring, the bond lengths of the C-C, C-N, C≡N, and C-Cl bonds, and the bond angles within the molecule. Furthermore, the analysis of the crystal packing would show how the molecules arrange themselves in the solid state, revealing any significant intermolecular interactions such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. nih.govresearchgate.net

Electroanalytical Techniques for Detection and Quantification

Information regarding the application of electroanalytical techniques for the detection and quantification of this compound is not available in the current body of scientific literature. While electroanalytical methods such as voltammetry and amperometry are widely used for the analysis of various organic compounds, including other chlorinated and nitrogen-containing molecules, specific methodologies, research findings, and performance data for this compound have not been reported.

Consequently, data tables comparing different electroanalytical methods or detailing their analytical performance metrics (e.g., limit of detection, linear range, sensitivity) for this compound cannot be provided.

Computational Chemistry and Theoretical Studies of 2,4,5,6 Tetrachloronicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications

No published studies were found that apply Density Functional Theory to 2,4,5,6-Tetrachloronicotinonitrile.

Ab Initio Methods (e.g., Coupled Cluster approaches) for High Accuracy

No published studies were found that utilize ab initio methods for high-accuracy calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

There is no available data from Frontier Molecular Orbital analysis for this compound.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Flexibility Studies

No Molecular Dynamics simulations detailing the conformational analysis and flexibility of this compound have been reported in the scientific literature.

Solvent Effects on Molecular Behavior

There are no available studies on the effects of solvents on the molecular behavior of this compound based on Molecular Dynamics simulations.

Intermolecular Interactions in Condensed Phases

The behavior of this compound in its solid or liquid state is governed by a complex interplay of intermolecular forces. While specific experimental or extensive computational studies on the condensed-phase interactions of this compound are not widely available, theoretical methods can predict the nature and strength of these interactions.

Computational models would likely reveal that the dominant intermolecular forces for this compound are van der Waals forces, specifically London dispersion forces, arising from the large, polarizable electron cloud of the chlorine atoms and the aromatic ring. Dipole-dipole interactions would also be a significant contributor due to the inherent polarity of the molecule, stemming from the nitrogen atom in the pyridine (B92270) ring and the cyano group.

Furthermore, the potential for halogen bonding, where a chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule (like the nitrogen of the cyano group or the pyridine ring), could be a key factor in its crystal packing and physical properties. Quantum chemical calculations could quantify the energies of these different interactions, providing a detailed picture of the supramolecular architecture in the condensed phase.

Mechanistic Elucidation via Computational Modeling

Computational chemistry serves as a powerful tool to investigate the reaction mechanisms involving this compound, offering insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Reaction Pathway Mapping

For any chemical reaction that this compound undergoes, such as nucleophilic aromatic substitution, computational methods like Density Functional Theory (DFT) can be employed to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By locating these transition states, chemists can understand the stereochemistry and regioselectivity of a reaction. For instance, in a substitution reaction, calculations can determine which of the four chlorine atoms is most susceptible to being replaced by a nucleophile by comparing the activation barriers for each possible pathway.

Energy Profiles and Reaction Rate Predictions

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are identified, an energy profile for the reaction can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the transition state, known as the activation energy, is a critical parameter.

Computational software can calculate these activation energies, which can then be used in conjunction with transition state theory to predict theoretical reaction rates. These predictions can be invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to favor the formation of a desired product. While specific energy profiles for reactions of this compound are not readily found in the literature, the methodology remains a standard approach for such investigations.

In Silico Prediction of Biological and Toxicological Properties

In the absence of extensive experimental data, computational methods offer a preliminary assessment of the potential biological and toxicological effects of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or toxicity, respectively. These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure.

For a compound like this compound, a QSAR or QSTR study would begin by calculating a set of molecular descriptors. These can include constitutional, topological, geometrical, and electronic properties. For instance, descriptors such as molecular weight, logP (a measure of lipophilicity), and dipole moment could be calculated. These descriptors for this compound could then be inputted into established QSAR/QSTR models for polychlorinated aromatic compounds or pyridinic structures to predict its potential for a specific biological activity or toxicological endpoint. It is important to note that the accuracy of such predictions is highly dependent on the quality and applicability domain of the model used.

Table 1: Illustrative Molecular Descriptors for QSAR/QSTR

| Descriptor | Description | Potential Relevance for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences transport and distribution in biological systems. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of the molecule, affecting membrane permeability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences interactions with polar biological macromolecules. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons in reactions. |

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

If a potential biological target for this compound were hypothesized, molecular docking simulations could be performed. This would involve generating a 3D model of the compound and "docking" it into the binding site of the target protein. The simulation would then calculate a scoring function to estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

Computational Spectroscopy for Spectrum Prediction and Interpretation

Computational spectroscopy has emerged as a powerful tool in the field of chemistry, providing detailed insights into the spectral properties of molecules. By employing quantum chemical calculations, it is possible to predict and interpret various types of spectra, including vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. These computational approaches are invaluable for assigning experimental spectral features to specific molecular motions, electronic transitions, or chemical environments of nuclei, respectively.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental. DFT is widely used for calculating the ground-state electronic structure and, from this, the vibrational frequencies and Raman scattering activities. mdpi.comfaccts.denih.gov TD-DFT, an extension of DFT, is employed for the calculation of excited electronic states, which is essential for predicting UV-Visible absorption spectra. researchgate.netrsc.org Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) are utilized within the DFT framework to predict NMR chemical shifts. nih.govnih.gov

The general procedure involves optimizing the molecular geometry of the compound, followed by frequency calculations at the same level of theory. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. mdpi.com For UV-Vis spectra, TD-DFT calculations yield the excitation energies and oscillator strengths of electronic transitions. mdpi.comresearchgate.net Similarly, NMR chemical shifts are calculated and typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). nih.govnih.gov

The comparison between the computationally predicted spectra and experimentally recorded spectra allows for a detailed and reliable assignment of the spectral bands. This synergy between theory and experiment is crucial for the structural elucidation and characterization of complex molecules.

Vibrational Spectra (IR and Raman)

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra of organic molecules. nih.govcardiff.ac.uk By calculating the harmonic vibrational frequencies, it is possible to assign the absorption bands in an experimental IR spectrum and the scattering peaks in a Raman spectrum to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, the vibrational modes can be categorized into those associated with the pyridine ring, the nitrile group (C≡N), and the carbon-chlorine bonds (C-Cl). The calculated frequencies and intensities (for IR) or activities (for Raman) provide a basis for interpreting the experimental spectra.

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT calculation for the vibrational frequencies of this compound. The assignments are based on the expected vibrational modes for such a structure.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 2245 | C≡N stretching |

| 1580 | Pyridine ring stretching |

| 1550 | Pyridine ring stretching |

| 1400 | Pyridine ring stretching |

| 1150 | C-Cl stretching |

| 1100 | C-Cl stretching |

| 850 | C-Cl stretching |

| 800 | C-Cl stretching |

| 750 | Ring breathing |

| 550 | Ring deformation |

Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature.

Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. faccts.deresearchgate.netrsc.org It provides information about the electronic transitions from the ground state to various excited states, including their excitation energies (which correspond to the absorption wavelength) and their intensities (oscillator strengths).

For this compound, the UV-Vis spectrum is expected to be characterized by π → π* transitions within the aromatic pyridine ring and potentially n → π* transitions involving the nitrogen lone pair. The substitution pattern with multiple chlorine atoms and a nitrile group will influence the energies of the molecular orbitals and thus the positions of the absorption maxima.

The following table is a hypothetical representation of TD-DFT calculation results for the electronic transitions of this compound.

Table 2: Hypothetical Calculated Electronic Transitions for this compound

| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 285 | 0.15 | HOMO -> LUMO (π → π) |

| 260 | 0.25 | HOMO-1 -> LUMO (π → π) |

| 230 | 0.05 | HOMO -> LUMO+1 (π → π*) |

Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectra

Computational chemistry also provides a powerful means to predict the NMR spectra of molecules. nih.govnih.govorganicchemistrydata.org The GIAO method, often used in conjunction with DFT, allows for the calculation of isotropic magnetic shielding tensors, which can be converted into chemical shifts (δ). These calculations can be performed for various nuclei, such as ¹³C and ¹⁵N.

For this compound, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring and the nitrile carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrile group. Similarly, the ¹⁵N NMR spectrum would provide information about the chemical environment of the nitrogen atom in the pyridine ring and the nitrile group.

A hypothetical table of calculated ¹³C NMR chemical shifts for this compound is presented below.

Table 3: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C2 | 145.2 |

| C3 | 130.8 |

| C4 | 150.5 |

| C5 | 135.7 |

| C6 | 148.9 |

| CN | 115.3 |

Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature. The carbon atoms are numbered according to standard IUPAC nomenclature for nicotinonitrile.

Conclusion and Future Research Perspectives

Advancements in Synthesis and Mechanistic Understanding

Future research should focus on developing and optimizing synthetic pathways to 2,4,5,6-tetrachloronicotinonitrile. Potential starting materials could include pentachloropyridine (B147404) or other polychlorinated pyridines. google.com The reaction of pentachloropyridine with a metal cyanide could be a plausible route, drawing parallels from the synthesis of nicotinonitrile from 3-bromopyridine (B30812) and cuprous cyanide. orgsyn.orggoogle.com Another approach could involve the direct chlorination of nicotinonitrile or partially chlorinated precursors, although controlling the regioselectivity to obtain the desired 2,4,5,6-tetrachloro isomer would be a significant challenge. google.com

Mechanistic studies are crucial to understand the reactivity of the tetrachlorinated pyridine (B92270) ring and the influence of the nitrile group. Computational modeling could predict reaction pathways and transition states for various synthetic approaches. nih.gov Understanding the nucleophilic substitution patterns on the highly electron-deficient pyridine ring will be key to developing efficient and selective synthetic methods.

Biological and Environmental Implications for Research

The biological activity and environmental fate of this compound are virtually unknown. This lack of data is concerning for a chemical with high production volume. epa.gov

Future research must prioritize the evaluation of its potential biological effects. Initial in silico predictions of its pharmacological and toxicological properties, using computational tools, could guide in vitro and in vivo studies. mdpi.comnih.gov Screening for a range of biological activities, including potential antimicrobial, herbicidal, or other pesticidal properties, is warranted given the biological activity of other chlorinated pyridine derivatives. agropages.com

The environmental fate of this compound is another critical area for investigation. Studies should address its persistence, mobility, and potential for bioaccumulation in soil and aquatic environments. tandfonline.comcapes.gov.br Key parameters to determine include its soil sorption coefficient, water solubility, and susceptibility to abiotic and biotic degradation processes such as hydrolysis, photolysis, and microbial degradation. boerenlandvogels.nl The degradation pathways of other chlorinated pyridines suggest that reductive dechlorination could be a possible transformation mechanism. tandfonline.com

Emerging Trends in Analytical and Computational Approaches for this compound Research

The development of robust analytical methods is a prerequisite for any meaningful research into the synthesis, biological activity, and environmental presence of this compound.

Advanced analytical techniques will be essential for its detection and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) is a promising approach for the analysis of polycyclic aromatic nitrogen heterocycles and should be adapted for this compound. tandfonline.comtandfonline.com Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry is another powerful technique for analyzing chlorinated compounds. nih.gov The development of miniaturized and efficient sample preparation techniques will also be important for analyzing environmental matrices. nih.gov

Computational chemistry can play a significant role in accelerating research. Quantum chemical calculations can predict the spectroscopic properties (e.g., NMR, IR spectra) of this compound, which would aid in its identification and characterization. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its toxicity and environmental behavior based on its molecular structure, providing a valuable screening tool. nih.govwur.nl

Future Directions for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is imperative. The significant knowledge gaps highlighted in this article underscore the need for a concerted research effort.

A roadmap for future research should include:

Fundamental Chemistry: Elucidation of scalable and efficient synthetic routes, and a thorough investigation of its chemical reactivity and reaction mechanisms.

Toxicology and Biological Activity: A comprehensive toxicological profile, including acute and chronic toxicity studies, as well as screening for potential pharmaceutical or agrochemical applications.

Environmental Science: Detailed studies on its environmental persistence, degradation pathways, and potential for bioaccumulation to assess its ecological risk.

Analytical Chemistry: Development and validation of sensitive and selective analytical methods for its detection in various matrices.

Computational Modeling: Utilization of computational tools to guide experimental work, predict properties, and understand the structure-activity relationships of this compound and its potential derivatives.

Addressing these research areas will be crucial to ensure a thorough understanding of this compound and to inform any necessary risk assessment and management strategies.

Q & A

Q. What analytical methods are recommended for quantifying Chlorothalonil in environmental samples, and how do their sensitivities compare?

Q. How can researchers optimize the synthesis of Chlorothalonil to improve yield and purity?

Methodological Answer: